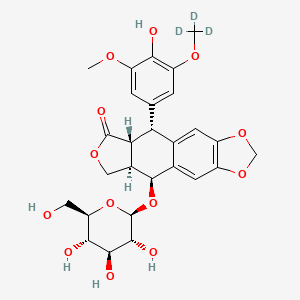
Lignan P-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lignan P-d3 is a type of lignan, which is a group of natural polyphenolic compounds found in plants. Lignans are known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. They are commonly found in seeds, grains, vegetables, and fruits. This compound, like other lignans, is derived from the oxidative dimerization of two phenylpropanoid units.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lignans, including Lignan P-d3, typically involves the oxidative coupling of phenylpropanoid precursors. This process can be catalyzed by enzymes such as peroxidases and laccases. The reaction conditions often include the presence of oxygen or hydrogen peroxide as oxidizing agents. The synthetic routes can vary depending on the specific lignan being synthesized, but they generally involve the formation of a dimeric structure through a β,β′-linkage between two phenylpropane units .
Industrial Production Methods: Industrial production of lignans involves the extraction and purification of these compounds from plant sources. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and matrix solid-phase dispersion (MSPD) are commonly used for the extraction and analysis of lignans . The optimization of extraction methods is crucial for obtaining high yields of pure lignans for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Lignan P-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the lignan structure to enhance its biological activity or to create new derivatives with improved properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of lignans include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as peroxidases and laccases. The reaction conditions can vary depending on the desired product, but they often involve specific temperatures, pH levels, and solvent systems .
Major Products: The major products formed from the chemical reactions of lignans include various oxidized, reduced, and substituted derivatives. These products can have enhanced biological activities and are often used in scientific research and industrial applications.
Aplicaciones Científicas De Investigación
Lignan P-d3 has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds. In biology and medicine, lignans are studied for their potential anticancer, antioxidant, and anti-inflammatory properties. They are also investigated for their role in modulating gene expression and hormone levels .
In the industry, lignans are used in the development of pharmaceuticals, nutraceuticals, and functional foods. Their antioxidant properties make them valuable in the formulation of health supplements and skincare products .
Mecanismo De Acción
The mechanism of action of Lignan P-d3 involves its interaction with various molecular targets and pathways. Lignans are known to modulate the activity of enzymes involved in oxidative stress, inflammation, and cell proliferation. They can induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of pro-inflammatory cytokines, and enhance the antioxidant defense system .
Lignans also interact with hormone receptors, such as estrogen receptors, and can modulate hormone levels in the body. This makes them potential candidates for the treatment of hormone-related diseases, such as breast cancer and osteoporosis .
Comparación Con Compuestos Similares
Lignan P-d3 is similar to other lignans such as secoisolariciresinol diglucoside (SDG), pinoresinol, and matairesinol. These compounds share a common phenylpropanoid structure and exhibit similar biological activities. this compound may have unique properties that make it more effective in certain applications.
Similar Compounds:- Secoisolariciresinol diglucoside (SDG)
- Pinoresinol
- Matairesinol
- Lariciresinol
- Medioresinol
- Syringaresinol
- Sesamin
This compound stands out due to its specific molecular structure and the unique pathways it modulates, which may result in distinct biological effects compared to other lignans.
Propiedades
Fórmula molecular |
C27H30O13 |
|---|---|
Peso molecular |
565.5 g/mol |
Nombre IUPAC |
(5S,5aR,8aR,9R)-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C27H30O13/c1-34-16-3-10(4-17(35-2)21(16)29)19-11-5-14-15(38-9-37-14)6-12(11)25(13-8-36-26(33)20(13)19)40-27-24(32)23(31)22(30)18(7-28)39-27/h3-6,13,18-20,22-25,27-32H,7-9H2,1-2H3/t13-,18+,19+,20-,22+,23-,24+,25+,27-/m0/s1/i1D3 |
Clave InChI |
FOVRGQUEGRCWPD-XYRJYXJVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC)O |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-pyridinyl)ethyl]-1H-indole](/img/structure/B13855440.png)

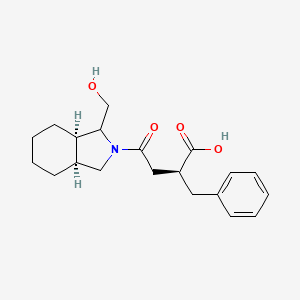
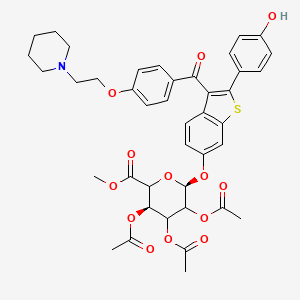
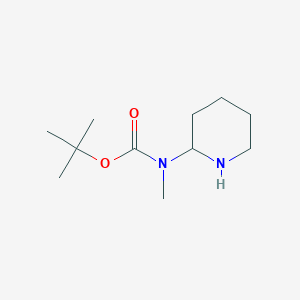


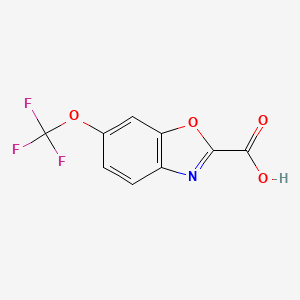
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13855508.png)
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
![[4-[5-(2-Ethylhexyl)-4-fluorothiophen-2-yl]-8-[5-(2-ethylpentyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13855531.png)

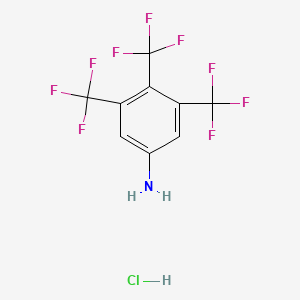
![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
